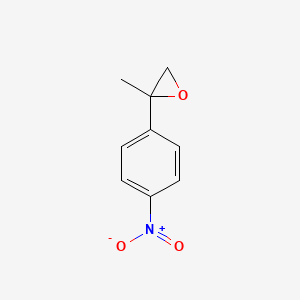

2-Methyl-2-(4-nitrophenyl)oxirane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

75590-19-1 |

|---|---|

Molecular Formula |

C9H9NO3 |

Molecular Weight |

179.17 g/mol |

IUPAC Name |

2-methyl-2-(4-nitrophenyl)oxirane |

InChI |

InChI=1S/C9H9NO3/c1-9(6-13-9)7-2-4-8(5-3-7)10(11)12/h2-5H,6H2,1H3 |

InChI Key |

BHJABURPYYGBAY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CO1)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methyl 2 4 Nitrophenyl Oxirane and Analogues

Stereoselective Epoxidation Strategies for 4-Nitrostyrene (B89597) Derivatives

The creation of stereochemically defined epoxides from prochiral alkenes like 4-nitrostyrene derivatives is a significant challenge. The field has seen substantial progress through the development of asymmetric epoxidation protocols and the design of novel chiral catalysts.

Asymmetric Epoxidation Protocols

Asymmetric epoxidation of styrenes has been a subject of intense research, with various methods emerging to achieve high enantioselectivity. pnas.orgnih.gov Chiral dioxiranes, generated in situ from a ketone and an oxidant, have proven to be effective reagents for the asymmetric epoxidation of a variety of alkenes. nih.gov For instance, the use of a carbocyclic oxazolidinone-containing ketone catalyst has demonstrated high enantioselectivity (89–93% enantiomeric excess) for the epoxidation of various styrenes, including those with electron-withdrawing groups. pnas.org

Enzymatic approaches have also shown great promise. Styrene (B11656) monooxygenases (SMOs) are known to catalyze the epoxidation of styrene with excellent selectivity, typically yielding the (S)-enantiomer. nih.gov Recent discoveries have identified natural SMOs capable of producing (R)-styrene oxide. nih.gov Furthermore, protein engineering of P450 peroxygenases has led to catalysts with outstanding (R)-enantioselectivity for styrene epoxidation, reaching up to 99% ee. nih.gov

Chiral Catalyst Development for Epoxidation Reactions

The design and synthesis of effective chiral catalysts are central to the success of asymmetric epoxidation. google.com A diverse range of chiral catalysts has been explored for the epoxidation of styrenes, including chiral porphyrin complexes, salen complexes, and oxaziridines. nih.gov Metal-based catalysts, particularly those involving chiral salen and porphyrin ligands, have been extensively studied and have achieved high enantioselectivities, in some cases exceeding 90% ee. nih.gov For example, a proline-derived C1-symmetric salen ligand in conjunction with a titanium catalyst has been shown to convert several styrene derivatives to their corresponding (S)-epoxides with 96–98% ee. nih.gov

The development of organocatalysts has also provided a powerful alternative to metal-based systems. Axially chiral styrene-based organocatalysts have been designed and successfully applied in asymmetric reactions, showcasing the potential of these structures in catalysis. snnu.edu.cn Additionally, chiral diboranes have emerged as effective organocatalysts for the stereoselective polymerization of epoxides, demonstrating that metal-free systems can achieve high levels of stereocontrol. rsc.org

Alternative Synthetic Routes to 2-Methyl-2-(4-nitrophenyl)oxirane Scaffolds

Beyond direct epoxidation, other synthetic strategies offer access to the this compound scaffold. These methods often involve the construction of the oxirane ring through intramolecular reactions or from precursors like halohydrins.

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a powerful strategy for the synthesis of cyclic structures, including epoxides. Gold-catalyzed intramolecular reactions have been utilized to synthesize 1-arylnaphthalenes from precursors that could conceptually be related to the synthesis of functionalized oxiranes. researchgate.net The cyclization of N-alkyne-substituted pyrrole (B145914) derivatives, mediated by electrophiles like iodine, demonstrates the formation of heterocyclic systems through intramolecular attack, a principle that can be extended to oxirane synthesis. beilstein-journals.org For instance, the reaction of a suitable precursor can proceed through a π-activation of a triple bond, followed by intramolecular addition of an oxygen nucleophile to form the ring. beilstein-journals.org Reductive cyclization of nitrophenyl derivatives has also been explored for the synthesis of complex heterocyclic structures. nih.gov

Synthesis via Halohydrin Intermediates

The synthesis of epoxides through the intramolecular cyclization of halohydrin intermediates is a classic and reliable method. This approach typically involves the formation of a halohydrin from an alkene, followed by treatment with a base to induce ring closure. This method provides a complementary route to optically active epoxides. For example, (R)-alkyloxiranes can be prepared from (S)-2-chloroalkanoic acids, which are in turn accessible from amino acids. orgsyn.org This multi-step sequence involves the reduction of the carboxylic acid to an alcohol, followed by base-mediated cyclization of the resulting chlorohydrin to the epoxide with inversion of configuration at the stereocenter. orgsyn.org

Influence of Substituents on Epoxidation Efficiency and Selectivity

The electronic nature of substituents on the aromatic ring of styrene derivatives significantly impacts the efficiency and selectivity of epoxidation reactions. Electron-withdrawing groups, such as the nitro group in 4-nitrostyrene, can influence the reactivity of the double bond and the stability of reaction intermediates.

Studies have shown that the presence of electron-withdrawing substituents on the epoxide ring leads to an elongation of the C-C bond of the oxirane. nih.gov This structural change is a consequence of the redistribution of electron density within the molecule. The enantioselectivity of epoxidation can also be affected by the electronic properties of the substituents on the styrene. For example, in dioxirane-mediated epoxidations, high enantiomeric excesses have been achieved for styrenes bearing both electron-donating and electron-withdrawing groups, suggesting that the catalyst can be tailored to accommodate these electronic differences. pnas.org The reactivity of the alkene towards epoxidation is also influenced by the number of substituents on the double bond, with more electron-rich, substituted alkenes generally showing higher reactivity. youtube.com

Role of the 4-Nitrophenyl Group

The 4-nitrophenyl group plays a multifaceted role in the synthesis and reactivity of this compound and its analogues. Its strong electron-withdrawing nature significantly influences the electronic properties of the molecule, impacting reaction mechanisms and rates.

In the context of organic synthesis, the 4-nitrophenyl moiety can act as a critical component in directing the course of chemical reactions. For instance, derivatives containing this group are often used as precursors in various chemical transformations. lookchem.com The nitro group's ability to delocalize negative charge can stabilize transition states, thereby facilitating certain reactions.

Furthermore, 4-nitrophenol (B140041), a related compound, is utilized in several biochemical assays and synthesis applications. wikipedia.orgnih.gov Its derivatives can serve as effective protecting groups for alcohols and amines, which are stable under aqueous and acidic conditions but can be cleaved under mild basic conditions. emerginginvestigators.org This property is particularly valuable in multi-step syntheses where selective deprotection is required. emerginginvestigators.org The release of the bright yellow 4-nitrophenolate (B89219) anion upon cleavage provides a convenient method for monitoring the progress of the reaction spectrophotometrically. wikipedia.orgemerginginvestigators.org

In the synthesis of complex molecules, carboxylate ester derivatives of 4-nitrophenol can function as activated components for the formation of amide bonds in peptide synthesis. wikipedia.org This highlights the versatility of the 4-nitrophenyl group as a functional handle in organic synthesis. For the related compound (p-nitrophenyl)oxirane, its high reactivity makes it a useful reagent in the formation of chiral auxiliaries, which are instrumental in controlling stereochemistry in asymmetric synthesis. lookchem.com

Stereochemical Control by the Methyl Group

The presence of a methyl group at the C2 position of the oxirane ring introduces a chiral center, making stereochemical control a crucial aspect of the synthesis of this compound. The methyl group's steric and electronic properties significantly influence the stereochemical outcome of epoxidation reactions.

In the asymmetric epoxidation of α-methylstyrene and its derivatives, which are structural analogues of the precursor to this compound, various catalytic systems have been developed to achieve high enantioselectivity. researchgate.nettudelft.nl Chiral catalysts, such as manganese(III)-salen complexes, have been shown to be effective in inducing chirality during the epoxidation of unfunctionalized olefins like α-methylstyrene. researchgate.net The choice of oxidant and catalyst can have a dramatic impact on both the conversion and the enantiomeric excess (ee) of the resulting epoxide. For example, using a supported Mn(III)-salen catalyst with NaClO as the oxidant can lead to significantly higher ee values compared to using m-CPBA as the oxidant. researchgate.net

The stereochemistry of the epoxide is critical as it dictates the stereochemistry of subsequent ring-opening reactions. youtube.com Nucleophilic attack on the epoxide ring generally proceeds via an SN2 mechanism, resulting in an inversion of configuration at the carbon atom that is attacked. libretexts.org In the case of asymmetrically substituted epoxides like this compound, the regioselectivity of the ring-opening is also a key consideration, which is influenced by both steric hindrance from the methyl group and electronic effects from the 4-nitrophenyl group. libretexts.org

Enzymatic methods have also been explored for the asymmetric epoxidation of styrene derivatives. Styrene monooxygenases can catalyze the epoxidation of a range of substrates with high enantioselectivity. tudelft.nl For α-methylstyrene, excellent enantiomeric excesses have been achieved, demonstrating the potential of biocatalysis in accessing enantiopure epoxides. tudelft.nl

Table 1: Asymmetric Epoxidation of α-Methylstyrene with Different Catalytic Systems

| Catalyst | Oxidant | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| ZPS-PVPA-Mn-Salen | NaClO | >99 | 83 | researchgate.net |

| Homogeneous Mn-Salen | NaClO | - | 54 | researchgate.net |

| Catalyst 1 | m-CPBA | - | 43 | researchgate.net |

This table illustrates the significant influence of the chosen catalyst system on the stereochemical outcome of the epoxidation of α-methylstyrene, a close analogue to the precursor of this compound.

Mechanistic Investigations of 2 Methyl 2 4 Nitrophenyl Oxirane Reactivity

Nucleophilic Ring-Opening Reactions of 2-Methyl-2-(4-nitrophenyl)oxirane

The strained three-membered ring of this compound is susceptible to attack by a variety of nucleophiles, leading to the formation of 1,2-difunctionalized products. The regioselectivity and stereospecificity of these reactions are key considerations in their synthetic application.

Regioselectivity in Nucleophilic Attack

The unsymmetrical nature of this compound, with a tertiary benzylic carbon and a primary carbon, raises the question of which carbon atom will be preferentially attacked by an incoming nucleophile. This regioselectivity is primarily dictated by a balance of steric and electronic factors.

In nucleophilic ring-opening reactions of epoxides, the site of attack is governed by two opposing factors: steric hindrance and electronic effects. Steric control favors attack at the less substituted carbon atom, which is more accessible to the nucleophile. In the case of this compound, this would be the primary carbon (C1).

Conversely, electronic control is dictated by the stability of the transition state. The presence of the 4-nitrophenyl group, a powerful electron-withdrawing group, significantly influences the electronic landscape of the epoxide. This group can stabilize a partial positive charge that may develop at the adjacent tertiary benzylic carbon (C2) during the ring-opening process. This stabilization makes the tertiary carbon more electrophilic.

Under basic or neutral conditions, where a strong, unhindered nucleophile is used, the reaction typically proceeds via an S_N_2-like mechanism. In such cases, steric hindrance is the dominant factor, leading to preferential attack at the less substituted primary carbon. nih.gov

Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. In this scenario, the transition state has more carbocationic character. The tertiary benzylic position, being better able to stabilize a positive charge due to both the adjacent methyl group and the phenyl ring (despite the deactivating nitro group), becomes the preferred site of attack for weaker nucleophiles. This is a hallmark of electronic control.

The nature of the nucleophile and the reaction conditions play a pivotal role in determining the regiochemical outcome of the ring-opening. Strong, "hard" nucleophiles, such as Grignard reagents and organolithium compounds, generally favor attack at the sterically less hindered position. nih.govresearchgate.netosti.gov In contrast, "softer" nucleophiles, or reactions carried out under acidic conditions with weaker nucleophiles, tend to favor attack at the more electronically activated, tertiary carbon.

| Nucleophile/Condition | Major Product (Attack at C1) | Minor Product (Attack at C2) | Controlling Factor |

| CH₃MgBr in Et₂O | 2-Methyl-1-(4-nitrophenyl)propan-2-ol | 1-(4-Nitrophenyl)-1-methoxypropan-2-ol | Steric |

| NaOCH₃ in CH₃OH | 1-Methoxy-2-methyl-2-(4-nitrophenyl)propan-2-ol | 2-Methoxy-2-methyl-1-(4-nitrophenyl)propan-1-ol | Steric |

| HBr (anhydrous) | 2-Bromo-2-methyl-1-(4-nitrophenyl)propan-1-ol | 1-Bromo-2-methyl-2-(4-nitrophenyl)propan-2-ol | Electronic |

| H₂O/H₂SO₄ | 2-Methyl-1-(4-nitrophenyl)propane-1,2-diol | 2-Methyl-1-(4-nitrophenyl)propane-1,2-diol | Electronic |

Table 1: Illustrative Regioselectivity in the Ring-Opening of this compound. Note: The product ratios are illustrative and depend on specific reaction conditions.

Stereospecificity of Ring-Opening Processes

The nucleophilic ring-opening of epoxides is a stereospecific process. For reactions proceeding via an S_N_2 mechanism, the nucleophile attacks the carbon atom from the side opposite to the C-O bond. This results in an inversion of configuration at the center of attack. nih.gov

If a chiral center is present, as in the case of a non-racemic sample of this compound, the stereochemical outcome of the product is predictable. For instance, if the (R)-enantiomer of the epoxide is subjected to nucleophilic attack at the primary carbon, the stereochemistry at the tertiary carbon remains unchanged. However, if the attack occurs at the tertiary chiral center, its configuration will be inverted in the product.

Kinetic and Thermodynamic Aspects of Ring-Opening

The rate of the ring-opening reaction is influenced by several factors, including the nucleophilicity of the attacking species, the solvent, and the presence of catalysts. The inherent strain of the three-membered epoxide ring provides a thermodynamic driving force for the reaction.

Kinetic studies of similar epoxides have shown that acid-catalyzed reactions are generally faster than their uncatalyzed counterparts due to the activation of the epoxide ring by protonation. The electron-withdrawing 4-nitrophenyl group is expected to decrease the basicity of the epoxide oxygen, potentially slowing down the rate of protonation in acidic media compared to an unsubstituted phenyloxirane. However, it enhances the electrophilicity of the ring carbons.

Electrophilic Activation and Ring-Opening of this compound

In addition to protonation under acidic conditions, the epoxide ring can be activated by Lewis acids. Lewis acids coordinate to the oxygen atom of the epoxide, making the ring carbons more electrophilic and thus more susceptible to nucleophilic attack, even by weak nucleophiles.

Common Lewis acids used for this purpose include boron trifluoride (BF₃), aluminum chloride (AlCl₃), and zinc chloride (ZnCl₂). The coordination of the Lewis acid to the oxygen atom polarizes the C-O bonds and facilitates their cleavage. In the case of this compound, Lewis acid activation is expected to strongly favor nucleophilic attack at the more substituted tertiary benzylic carbon. This is because the developing positive charge at this position is better stabilized, a scenario that is enhanced by the Lewis acid's ability to accommodate the negative charge on the oxygen.

The use of a Lewis acid can therefore be a powerful tool to control the regioselectivity of the ring-opening reaction, directing the nucleophile to the more substituted carbon atom, a result that is often difficult to achieve under basic conditions.

| Lewis Acid | Nucleophile | Major Product |

| BF₃·OEt₂ | CH₃OH | 2-Methoxy-2-methyl-1-(4-nitrophenyl)propan-1-ol |

| AlCl₃ | Benzene (B151609) | 2-Methyl-1,2-diphenyl-1-(4-nitrophenyl)ethanol |

| ZnCl₂ | Aniline (B41778) | 2-Amino-2-methyl-1-(4-nitrophenyl)propan-1-ol |

Table 2: Illustrative Products from Lewis Acid-Catalyzed Ring-Opening of this compound. Note: These represent expected major products based on established principles of Lewis acid catalysis.

Acid-Catalyzed Ring-Opening Mechanisms

The acid-catalyzed ring-opening of epoxides is a fundamental transformation that typically proceeds via protonation of the epoxide oxygen, which enhances the electrophilicity of the carbon atoms and facilitates nucleophilic attack. In the case of unsymmetrically substituted epoxides like this compound, the regioselectivity of the nucleophilic attack is a key aspect of the mechanism.

The reaction is initiated by the protonation of the oxirane oxygen to form an oxonium ion intermediate. This is a rapid and reversible step. The subsequent nucleophilic attack can, in principle, occur at either of the two carbon atoms of the epoxide ring. For this compound, this would involve attack at the tertiary benzylic carbon (C2) or the primary carbon (C1).

The nature of the transition state for the ring-opening is thought to be a hybrid of SN1 and SN2 characteristics. The positive charge on the protonated epoxide is stabilized by the phenyl ring and the methyl group at the C2 position. The electron-withdrawing nitro group at the para position of the phenyl ring, however, destabilizes the development of a full positive charge at the benzylic position.

In the presence of a nucleophile (e.g., water, alcohols), the attack is expected to occur preferentially at the more substituted carbon (C2). This is because this carbon can better accommodate the partial positive charge that develops in the transition state, a characteristic feature of an SN1-like pathway. The attack of the nucleophile from the backside of the C-O bond leads to an inversion of configuration at the reacting center.

Table 1: Predicted Products of Acid-Catalyzed Ring-Opening of this compound

| Nucleophile (Solvent) | Major Product | Minor Product |

| H₂O (H₂O/H⁺) | 2-(4-nitrophenyl)propane-1,2-diol | 1-(4-nitrophenyl)propane-1,2-diol |

| CH₃OH (CH₃OH/H⁺) | 2-methoxy-2-(4-nitrophenyl)propan-1-ol | 1-methoxy-2-(4-nitrophenyl)propan-2-ol |

Lewis Acid Promoted Transformations

Lewis acids are also effective promoters for the ring-opening of epoxides. They coordinate to the epoxide oxygen, thereby activating the electrophilic carbons towards nucleophilic attack. The nature of the Lewis acid, the solvent, and the nucleophile can significantly influence the outcome of the reaction, including the regioselectivity and the potential for rearrangements.

For this compound, treatment with a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) in an aprotic solvent would lead to the formation of a Lewis acid-epoxide complex. This complexation polarizes the C-O bonds, rendering the carbon atoms more susceptible to nucleophilic attack.

In the absence of an external nucleophile, Lewis acid promotion can induce intramolecular rearrangement. However, in the presence of a nucleophile, ring-opening is the predominant pathway. The regioselectivity of the nucleophilic attack in Lewis acid-promoted reactions often mirrors that of acid-catalyzed reactions, with a preference for attack at the more substituted and electronically stabilized carbon atom.

Table 2: Potential Products of Lewis Acid Promoted Transformations of this compound

| Lewis Acid | Nucleophile/Solvent | Expected Major Product |

| BF₃·OEt₂ | CH₃CN | N-(1-hydroxy-2-(4-nitrophenyl)propan-2-yl)acetamide |

| TiCl₄ | CH₂Cl₂ | 2-chloro-2-(4-nitrophenyl)propan-1-ol |

| ZnCl₂ | Toluene | 2-(4-nitrophenyl)propanal (via rearrangement) |

Rearrangement Reactions of this compound

The strained nature of the epoxide ring, coupled with the substitution pattern of this compound, makes it a candidate for various rearrangement reactions, particularly under acidic or Lewis acidic conditions.

Isomerization Pathways

One of the common rearrangement pathways for epoxides is isomerization to carbonyl compounds. In the case of this compound, treatment with a Lewis acid in the absence of a strong nucleophile could lead to its isomerization to 2-(4-nitrophenyl)propanal.

This transformation is believed to proceed through the formation of a carbocation-like intermediate upon coordination of the Lewis acid to the epoxide oxygen and subsequent cleavage of the C2-O bond. This generates a tertiary benzylic carbocation. A subsequent 1,2-hydride shift from the adjacent primary carbon (C1) to the carbocationic center would lead to the formation of a more stable protonated aldehyde, which upon deprotonation yields the final aldehyde product.

Table 3: Isomerization Product of this compound

| Catalyst | Product |

| Lewis Acid (e.g., BF₃·OEt₂) | 2-(4-nitrophenyl)propanal |

Wagner-Meerwein Type Rearrangements

Wagner-Meerwein rearrangements are a class of carbocation-mediated 1,2-rearrangements. In the context of this compound, such a rearrangement could be initiated by the formation of a carbocation at the tertiary benzylic position (C2) under acidic conditions.

Following the formation of the C2 carbocation, instead of a hydride shift, a 1,2-methyl shift is a plausible alternative. However, given the presence of a hydrogen atom on the adjacent carbon, a hydride shift is generally more favorable due to the lower activation energy required for the migration of a hydride ion compared to a methyl group.

A Wagner-Meerwein type rearrangement involving a phenyl group migration is also a theoretical possibility, which would lead to a different constitutional isomer. The migratory aptitude of different groups generally follows the order: aryl > hydride > alkyl. The electron-withdrawing nitro group on the phenyl ring would decrease its migratory aptitude. Therefore, a hydride shift is the most likely rearrangement pathway leading to the aldehyde.

While a classic Wagner-Meerwein rearrangement leading to a rearranged carbon skeleton is less likely in this specific substrate compared to the isomerization to the aldehyde, the principles of carbocation stability and migratory aptitudes are central to understanding the potential reaction pathways.

Stereochemical Control and Asymmetric Transformations of 2 Methyl 2 4 Nitrophenyl Oxirane

Enantioselective Synthesis of Chiral Derivatives from 2-Methyl-2-(4-nitrophenyl)oxirane

The direct enantioselective synthesis of this compound can be approached through several established methods for the asymmetric epoxidation of prochiral alkenes or the asymmetric addition of a methylene (B1212753) group to a ketone. A prominent strategy for the latter is the Corey-Chaykovsky reaction, which involves the reaction of a ketone with a sulfur ylide. The use of chiral ligands to mediate this reaction can induce high levels of enantioselectivity.

For instance, the catalytic asymmetric Corey-Chaykovsky epoxidation of acetophenone (B1666503) derivatives has been shown to produce chiral 2,2-disubstituted terminal epoxides with high enantiomeric excess (ee). While specific data for 4'-nitroacetophenone (B150658) leading to this compound is not extensively detailed in readily available literature, the successful application of this method to a broad range of acetophenones, including those with electron-withdrawing substituents, suggests its high potential for this transformation.

Research has demonstrated that the use of a heterobimetallic La-Li₃-BINOL complex (LLB) as a catalyst in the presence of achiral phosphine (B1218219) oxide additives can effectively promote the asymmetric epoxidation of various methyl ketones. This system has been reported to yield epoxides in high enantioselectivity (91-97% ee) and excellent yields (88->99%). The reaction proceeds smoothly at room temperature, highlighting its practicality. The steric and electronic properties of the substituent on the phenyl ring of the acetophenone can influence the enantioselectivity and reaction rate.

Table 1: Representative Enantioselective Epoxidation of Acetophenone Derivatives using a Chiral La-Li₃-BINOL Complex

| Entry | Acetophenone Derivative | Product Epoxide | Yield (%) | ee (%) |

| 1 | Acetophenone | 2-Methyl-2-phenyloxirane | >99 | 97 |

| 2 | 4'-Methoxyacetophenone | 2-(4-Methoxyphenyl)-2-methyloxirane | 98 | 96 |

| 3 | 4'-Chloroacetophenone | 2-(4-Chlorophenyl)-2-methyloxirane | >99 | 96 |

| 4 | 3'-Nitroacetophenone | 2-Methyl-2-(3-nitrophenyl)oxirane | 95 | 95 |

This table presents data for analogous compounds to illustrate the potential effectiveness of the methodology for the synthesis of this compound.

Diastereoselective Reactions Involving this compound

Once racemic or enantiomerically enriched this compound is obtained, it can be subjected to various ring-opening reactions with nucleophiles. In these reactions, the oxirane ring is opened to form two new stereocenters. When the starting epoxide is chiral, the reaction can proceed with high diastereoselectivity, leading to the formation of one diastereomer in preference to the other.

The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. In the case of this compound, the tertiary carbon atom is sterically more hindered but is also activated by the adjacent electron-withdrawing nitrophenyl group. The choice of nucleophile and reaction conditions (e.g., Lewis acid or Brønsted acid catalysis) can direct the attack to either the tertiary or the less substituted secondary carbon atom of the oxirane ring.

For example, the reaction of a racemic mixture of a 2,2-disubstituted epoxide with a chiral nucleophile or in the presence of a chiral catalyst can proceed via a kinetic resolution, where one enantiomer of the epoxide reacts faster than the other. This results in an enantiomerically enriched sample of the unreacted epoxide and a diastereomerically enriched product.

While specific studies detailing the diastereoselective reactions of this compound are not widespread, the general principles of epoxide ring-opening are well-established. The reaction with amines, thiols, cyanides, and organometallic reagents can lead to a variety of chiral 1,2-difunctionalized compounds. The stereochemical outcome of these reactions is often predictable based on the mechanism of the ring-opening (e.g., Sₙ2-type attack leading to inversion of configuration).

Chiral Auxiliary and Organocatalytic Approaches

The use of chiral auxiliaries is a powerful strategy for controlling stereochemistry in organic synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate, directs the stereochemical course of a reaction, and is subsequently removed. While there is a lack of specific literature detailing the use of chiral auxiliaries directly on this compound, this approach could be envisioned in reactions where the epoxide is a reactant. For instance, a chiral alcohol could be used to open the epoxide, and the resulting hydroxyl group could then direct a subsequent transformation at a different position in the molecule.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral organocatalysts can be employed to activate either the epoxide or the nucleophile, or both, thereby controlling the enantioselectivity of the ring-opening reaction. For meso-epoxides, organocatalysts can facilitate a desymmetrization reaction, leading to a single enantiomer of the product. In the case of a racemic epoxide like this compound, a kinetic resolution can be achieved using a chiral organocatalyst.

Various types of organocatalysts, such as chiral Brønsted acids (e.g., phosphoric acids), Lewis bases (e.g., amines and phosphines), and bifunctional catalysts (e.g., thioureas), have been successfully applied to the asymmetric ring-opening of epoxides. These catalysts operate through different activation modes, including hydrogen bonding, iminium ion formation, and general acid/base catalysis, to create a chiral environment around the reacting species. The application of these well-established organocatalytic methods to this compound would be a logical extension and a promising avenue for the synthesis of a variety of enantioenriched derivatives.

Catalytic Transformations of 2 Methyl 2 4 Nitrophenyl Oxirane

Transition Metal Catalysis in 2-Methyl-2-(4-nitrophenyl)oxirane Conversions

Transition metal complexes are powerful catalysts for a multitude of organic transformations, and the ring-opening of epoxides is no exception. Various transition metals, including palladium, copper, and iron, have been shown to effectively catalyze the addition of nucleophiles to epoxides, often with high regio- and stereoselectivity.

In the context of this compound, transition metal catalysis can be envisioned for several key transformations. For instance, palladium-catalyzed reactions are well-suited for the introduction of a variety of nucleophiles. The plausible mechanism for a palladium(0)-catalyzed azidation would involve the oxidative addition of the catalyst to the epoxide, forming a (π-allyl)palladium intermediate. Subsequent nucleophilic attack by an azide (B81097) source, such as sodium azide or trimethylsilyl (B98337) azide, would yield the desired azido-alcohol product. mdpi.com The regioselectivity of this reaction would be of particular interest, with the nucleophile potentially attacking either the more substituted or less substituted carbon of the oxirane ring, influenced by the electronic effects of the nitrophenyl group and the nature of the ligands on the palladium catalyst.

Copper and iron complexes are also prominent catalysts for epoxide ring-opening reactions. mdpi.com These earth-abundant metals offer more sustainable and economical alternatives to precious metals. For example, iron(II) catalysts have been successfully employed for the azidation of C-H bonds and could potentially be adapted for the ring-opening of epoxides like this compound. mdpi.com

A key area of interest is the asymmetric ring-opening of the epoxide, which would allow for the synthesis of enantiomerically enriched products. The use of chiral ligands in conjunction with transition metal catalysts is a well-established strategy to achieve high enantioselectivity in such transformations.

Table 1: Representative Transition Metal-Catalyzed Transformations of Aryl Epoxides (Data is representative of transformations on structurally similar aryl epoxides and is intended to be illustrative of potential reactions for this compound)

| Catalyst System | Nucleophile | Product Type | Reported Yield (%) | Reference |

| Pd(PPh₃)₄ | NaN₃ | Azido-alcohol | High | mdpi.com |

| Cu(OAc)₂ | TMS-N₃ | Azido-alcohol | Good | mdpi.com |

| Fe(OOCEt)₂ / Chiral Ligand | Azide Source | Chiral Azido-alcohol | High | mdpi.com |

Organocatalytic Activation of the Oxirane Ring

Organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a metal-free alternative for a wide range of chemical transformations. In the context of epoxide chemistry, organocatalysts can activate the oxirane ring towards nucleophilic attack through various modes of action, including Brønsted acid and hydrogen-bond donor catalysis.

For this compound, chiral phosphoric acids (CPAs) represent a particularly promising class of organocatalysts. scispace.com CPAs can act as bifunctional catalysts, activating the epoxide through hydrogen bonding to the oxygen atom, thereby increasing its electrophilicity, while simultaneously delivering a nucleophile. scispace.comresearchgate.net This dual activation mode can lead to high levels of enantioselectivity in the ring-opening process. scispace.com For example, the kinetic resolution of racemic epoxides using CPAs in the presence of a thiolactam has been shown to produce thiiranes with high enantiomeric excess. scispace.comresearchgate.net This methodology could be applied to this compound to generate chiral thiiranes, which are valuable synthetic intermediates.

The nucleophilic ring-opening of epoxides can also be achieved without a catalyst under certain conditions, for instance, using a polar solvent like nitromethane (B149229) at room temperature. researchgate.net However, for achieving high levels of stereocontrol, organocatalysts are generally indispensable. The choice of organocatalyst and reaction conditions can significantly influence the regioselectivity of the ring-opening, directing the nucleophile to either the tertiary or primary carbon of the oxirane in this compound.

Table 2: Potential Organocatalytic Ring-Opening Reactions of this compound (Data is based on established organocatalytic methods for similar epoxides)

| Organocatalyst | Nucleophile | Potential Product | Expected Outcome | Reference |

| Chiral Phosphoric Acid (CPA) | Thiolactam | Chiral Thiirane (B1199164) | High Enantioselectivity | scispace.comresearchgate.net |

| Chiral Squaramide | Nitroalkene | Chiral β-Nitro Alcohol | High Diastereo- and Enantioselectivity | rsc.org |

| Proline Derivative | Ketone | Chiral Aldol Adduct | Asymmetric C-C Bond Formation | rsc.org |

Heterogeneous Catalysis for Sustainable Transformations

Mesoporous silica (B1680970) materials, such as MCM-41 and SBA-15, serve as excellent supports for catalytically active species due to their high surface area, tunable pore size, and thermal stability. mdpi.compsu.edu These materials can be functionalized with various catalytic groups, including acidic or basic sites, or used to immobilize metal nanoparticles. For instance, mesoporous silica-supported sulfonic acids could act as solid Brønsted acid catalysts for the ring-opening of this compound with various nucleophiles. The confined environment within the pores can also influence the selectivity of the reaction.

Metal-Organic Frameworks (MOFs) are another class of promising heterogeneous catalysts. psu.edu Their crystalline nature and well-defined active sites, often unsaturated metal centers, make them highly effective for a range of catalytic reactions, including epoxide transformations. A chromium-based MOF, for example, could potentially catalyze the conversion of this compound.

Polyoxometalates (POMs) are a class of inorganic metal-oxygen clusters that exhibit strong Brønsted and Lewis acidity, making them effective catalysts for various acid-catalyzed reactions. scispace.com By immobilizing POMs on a solid support, a highly active and recyclable heterogeneous catalyst for the transformation of this compound can be developed.

Table 3: Examples of Heterogeneous Catalysts for Epoxide Transformations (This table provides examples of catalyst types that could be applied to this compound)

| Catalyst Type | Active Species | Potential Application | Key Advantage | Reference |

| Mesoporous Silica (SBA-15) | Sulfonic Acid Groups | Acid-catalyzed ring-opening | High surface area, reusability | mdpi.com |

| Metal-Organic Framework (MOF) | Unsaturated Metal Sites (e.g., Cr³⁺) | Lewis acid-catalyzed transformations | High activity and selectivity | psu.edu |

| Supported Polyoxometalate | Brønsted/Lewis Acid Sites | Various acid-catalyzed reactions | Strong acidity, tunability | scispace.com |

Biocatalytic Approaches to this compound Derivatization

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, operating under mild conditions, can exhibit exquisite enantio- and regioselectivity, making them ideal for the kinetic resolution of racemic mixtures.

Epoxide hydrolases (EHs) are a class of enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. nih.gov This enzymatic transformation is particularly well-suited for the kinetic resolution of racemic epoxides like this compound. nih.gov In a typical kinetic resolution, one enantiomer of the epoxide is selectively hydrolyzed by the enzyme, leaving the other enantiomer unreacted and in high enantiomeric purity. nih.gov

Microorganisms such as Aspergillus niger are known to produce epoxide hydrolases that can effectively resolve 2,2-disubstituted oxiranes. rsc.orgnih.gov The enantioselectivity of these enzymes can be influenced by the nature of the substituents on the oxirane ring. rsc.org For this compound, the presence of the nitrophenyl group is expected to play a significant role in the enzyme's substrate recognition and selectivity.

Besides epoxide hydrolases, lipases have also been employed for the kinetic resolution of epoxides, typically through the hydrolysis of an ester group attached to the epoxide-containing molecule. nih.govresearchgate.net While this approach is indirect, it can be highly effective for producing enantiopure epoxides.

Table 4: Biocatalytic Kinetic Resolution of Aryl-Substituted Epoxides (Data is representative of resolutions of structurally similar epoxides and illustrates the potential for this compound)

| Enzyme Source | Substrate | Product (Unreacted Epoxide) | Enantiomeric Excess (ee) of Epoxide (%) | Conversion (%) | Reference |

| Aspergillus niger (Epoxide Hydrolase) | 2,2-disubstituted oxiranes | (S)-Epoxide | >95 | ~50 | rsc.orgnih.gov |

| Bacterial Epoxide Hydrolase | 2,2-disubstituted oxiranes | (R)-Epoxide | >99 | ~50 | rsc.org |

| Candida antarctica Lipase B (CALB) | Racemic epoxy ester | (S)-Epoxy ester | >99 | ~50 | unimi.it |

Computational and Theoretical Studies on 2 Methyl 2 4 Nitrophenyl Oxirane

Quantum Chemical Calculations of Electronic Structure

There is a lack of specific published data from quantum chemical calculations on the electronic structure of 2-Methyl-2-(4-nitrophenyl)oxirane. Such calculations, often employing methods like Density Functional Theory (DFT) or ab initio approaches, are fundamental to understanding a molecule's behavior. researchgate.netresearchgate.netresearchgate.net For this compound, these calculations would be invaluable for determining key electronic properties such as:

Molecular Orbital Energies (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity and electronic transitions.

Electron Density Distribution and Electrostatic Potential: Mapping the electron density would reveal the electron-rich and electron-deficient regions of the molecule, highlighting potential sites for nucleophilic or electrophilic attack. The nitro group (-NO2) is a strong electron-withdrawing group, which would significantly influence the electron distribution across the phenyl ring and the oxirane moiety.

Without dedicated studies, specific values for these properties for this compound are not available.

Reaction Pathway Analysis and Transition State Modeling

Detailed reaction pathway analyses and transition state modeling for transformations involving this compound have not been reported in the reviewed literature. This type of computational study is essential for understanding the mechanisms of chemical reactions. researchgate.netresearchgate.net For instance, the ring-opening of the oxirane is a key reaction. Theoretical studies could elucidate the following:

Reaction Mechanisms: Computational modeling could distinguish between different possible mechanisms for the ring-opening reaction (e.g., acid-catalyzed, base-catalyzed, or nucleophilic attack), identifying the most energetically favorable pathway.

Transition State Geometries and Energies: By modeling the transition states, researchers can determine the activation energies for various reaction pathways, providing a quantitative measure of the reaction kinetics. researchgate.net For example, in the nucleophilic opening of the epoxide ring, calculations could predict whether the attack occurs at the more or less substituted carbon atom.

Prediction of Reactivity and Selectivity in this compound Transformations

The prediction of reactivity and selectivity for this compound transformations through computational means is another area awaiting investigation. The presence of the chiral center at the C2 position of the oxirane ring, along with the electronically influential nitrophenyl group, suggests that reactions involving this molecule could exhibit interesting regioselectivity and stereoselectivity.

Computational methods can be used to predict:

Regioselectivity: In reactions such as nucleophilic ring-opening, theoretical calculations can predict which of the two carbon atoms of the oxirane ring is more susceptible to attack. This is often guided by analyzing the partial charges on the atoms and the energies of the transition states for attack at each site.

Stereoselectivity: For reactions involving the chiral center, computational models can help predict the stereochemical outcome, for example, whether a reaction proceeds with inversion or retention of configuration.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

No specific molecular dynamics (MD) simulation studies on this compound to understand solvent effects on its reactivity were found in the public domain. MD simulations are a powerful tool for modeling the behavior of molecules in a condensed phase, such as in a solvent. researchgate.net

For this compound, MD simulations could provide insights into:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule, which can significantly impact its reactivity.

Solvent-Reactant Interactions: The nature and strength of interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the solvent and the oxirane, which can stabilize or destabilize reactants and transition states.

Dynamical Effects: How the dynamic motions of the solvent influence the reaction pathway and rate.

Applications of 2 Methyl 2 4 Nitrophenyl Oxirane As a Synthetic Intermediate

Utilization in the Construction of Complex Organic Scaffolds

The strategic placement of a methyl group and a 4-nitrophenyl group on the oxirane ring allows for controlled and regioselective reactions, providing access to a variety of functionalized organic scaffolds. The electron-withdrawing nature of the nitrophenyl group influences the reactivity of the epoxide, making the ring-opening reactions particularly efficient.

Synthesis of Substituted Alcohols and Diols

The ring-opening of 2-Methyl-2-(4-nitrophenyl)oxirane serves as a reliable method for preparing substituted alcohols and diols with specific regiochemistry. The outcome of the reaction is highly dependent on the reaction conditions, particularly the pH.

Under acid-catalyzed conditions , the reaction proceeds through a mechanism with significant carbocation character. The protonation of the epoxide oxygen is followed by nucleophilic attack. Due to the stabilizing effect of the phenyl ring, the positive charge is better accommodated at the tertiary carbon (C2). Consequently, the nucleophile preferentially attacks this more substituted position. Acid-catalyzed hydrolysis, using water as the nucleophile, thus leads to the formation of a vicinal diol, specifically 2-methyl-1-(4-nitrophenyl)propane-1,2-diol. orgsyn.orgnist.gov

In contrast, base-catalyzed ring-opening follows a standard SN2 mechanism. The nucleophile attacks the sterically least hindered carbon atom (C3). Therefore, reaction with strong nucleophiles under basic or neutral conditions results in the formation of secondary alcohols. For instance, hydrolysis under basic conditions would also yield the same diol, but the mechanism of formation dictates the regioselectivity with other nucleophiles.

| Nucleophile | Conditions | Major Product |

| H₂O | Acidic (e.g., H₂SO₄) | 2-Methyl-1-(4-nitrophenyl)propane-1,2-diol |

| H₂O | Basic (e.g., NaOH) | 2-Methyl-1-(4-nitrophenyl)propane-1,2-diol |

| R-MgBr | Anhydrous Ether | 1-(4-Nitrophenyl)-2-methyl-2-propanol (via attack at C3) |

| LiAlH₄ | Anhydrous Ether | 2-Methyl-1-(4-nitrophenyl)propan-2-ol (via attack at C3) |

Formation of Nitrogen and Sulfur Containing Heterocycles

The epoxide ring of this compound is an excellent precursor for the synthesis of various five- and six-membered heterocycles containing nitrogen or sulfur atoms. These reactions typically involve an initial ring-opening by a suitable nucleophile, followed by an intramolecular cyclization.

Nitrogen-Containing Heterocycles: The synthesis often begins with the ring-opening of the epoxide with an amine to form an amino alcohol (see section 7.1.3). This intermediate can then undergo cyclization with various electrophiles. For example, reaction of the derived amino alcohol with phosgene (B1210022) or carbonyldiimidazole (CDI) yields substituted oxazolidin-2-ones. Research on the closely related 2-(4-nitrophenyl)oxirane (B1220430) has shown that its amino derivatives readily undergo heterocyclization to form morpholin-2-ones, morpholin-3-ones, and other oxazaheterocycles. researchgate.net A similar reaction pathway is expected for the title compound, providing access to a range of N-heterocyclic scaffolds.

Sulfur-Containing Heterocycles: Thiiranes (or episulfides), the sulfur analogs of epoxides, are key intermediates in the synthesis of sulfur-containing heterocycles. This compound can be converted to its corresponding thiirane (B1199164), 2-Methyl-2-(4-nitrophenyl)thiirane, through reaction with sulfur-transfer reagents like thiourea (B124793) or potassium thiocyanate. nih.govresearchgate.net This conversion typically proceeds with an inversion of stereochemistry. The resulting thiirane is a versatile intermediate itself, which can be used to synthesize thiophene (B33073) derivatives and other sulfur heterocycles through various cycloaddition and rearrangement reactions. nih.govdergipark.org.tr

| Reagent | Intermediate | Heterocyclic Product Class |

| 1. Amine2. Phosgene | Amino alcohol | Oxazolidinone |

| 1. Amine2. Chloroacetyl chloride | Amino alcohol | Morpholin-3-one |

| Thiourea or KSCN | Thiirane | Thiiranes, Thiophenes |

Preparation of Amino Alcohols and Related Compounds

The reaction of this compound with ammonia (B1221849) or primary and secondary amines is a direct and efficient route to 1,2-amino alcohols. These compounds are valuable chiral synthons and are present in the structure of many biologically active molecules and pharmaceuticals. sigmaaldrich.comnih.gov

The reaction typically proceeds via an SN2 mechanism, where the amine nucleophilically attacks the less sterically hindered carbon atom (C3) of the epoxide ring. This regioselectivity leads to the formation of 2-amino-2-methyl-1-(4-nitrophenyl)propan-1-ol derivatives. The reaction is often carried out in a protic solvent like ethanol (B145695) or isopropanol, and can be performed at room temperature or with gentle heating. The resulting amino alcohols, such as (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol, are important chiral building blocks. sigmaaldrich.comnih.govsigmaaldrich.com

| Amine | Solvent | Product |

| Ammonia (NH₃) | Ethanol | 2-Amino-2-methyl-1-(4-nitrophenyl)propan-1-ol |

| Methylamine (CH₃NH₂) | Methanol (B129727) | 2-(Methylamino)-2-methyl-1-(4-nitrophenyl)propan-1-ol |

| Piperidine | Ethanol | 1-(4-Nitrophenyl)-2-methyl-2-(piperidin-1-yl)propan-1-ol |

Role in Multi-Step Total Synthesis Strategies

While specific examples of the total synthesis of complex natural products utilizing this compound as a key intermediate are not extensively documented in readily available literature, its potential is evident from its versatile reactivity. Chiral epoxides are highly sought-after building blocks in asymmetric synthesis. mdpi.commdpi.com

The functionalities present in the products derived from this oxirane—namely the vicinal diol, amino alcohol, and the modifiable nitrophenyl group—are common motifs in a wide range of bioactive molecules, including alkaloids, amino sugars, and various pharmaceuticals. For instance, the synthesis of anti-cancer and anti-viral agents often involves intermediates containing chiral amino alcohol backbones. The 4-nitrophenyl group can be readily reduced to the corresponding aniline (B41778), which opens up further avenues for synthetic elaboration, such as the formation of amides, sulfonamides, or for use in cross-coupling reactions to build more complex aryl structures.

Its structural relative, 2-methyl-4(5)-nitroimidazole, is used to react with epichlorohydrin (B41342) to form an epoxide intermediate which is then used in the synthesis of antitubercular and antileishmanial drugs. nih.gov This highlights the utility of the nitrophenyl- and epoxide-containing fragments in the construction of medicinally relevant compounds.

Building Block for Advanced Materials and Precursors

The application of this compound extends beyond the synthesis of discrete molecules to the creation of polymers and advanced materials. Epoxides are well-known monomers for ring-opening polymerization (ROP) to produce polyethers.

Polymers of methyl-oxirane (propylene oxide) are common industrial materials. sigmaaldrich.comfederalregister.govepa.gov The polymerization of this compound can be initiated by cationic or anionic initiators. The resulting polymer would feature a polyether backbone with pendant 2-(4-nitrophenyl)ethyl groups.

The presence of the nitro group in the polymer side-chains is of particular interest for materials science.

Nonlinear Optical (NLO) Materials: The nitro group is a strong electron-withdrawing group, and when part of a larger conjugated system, it can give rise to significant NLO properties. The synthesized polymer could be a precursor to NLO-active materials.

Functional Polymer Precursors: The nitro groups on the polymer can be chemically modified, most notably through reduction to primary amines. This would transform the polymer into a highly functionalized polyether with pendant aniline groups. These amino groups can serve as reactive sites for grafting other molecules, for cross-linking to form hydrogels or thermosets, or for initiating the polymerization of other monomers. sigmaaldrich.com

High Refractive Index Polymers: The presence of the aromatic nitrophenyl groups would likely impart a high refractive index to the resulting polymer, a desirable property for optical applications such as coatings for lenses and other optical components.

Analytical and Spectroscopic Characterization Techniques for Research

Advanced Spectroscopic Methods for Structural Elucidation of 2-Methyl-2-(4-nitrophenyl)oxirane Derivatives

Spectroscopic methods are fundamental to the structural elucidation of novel compounds. For this compound, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy provides a complete picture of its atomic connectivity and functional group composition.

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are critical.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the diastereotopic methylene (B1212753) protons of the oxirane ring, and the methyl group protons. The aromatic protons on the para-substituted nitrobenzene (B124822) ring typically appear as two distinct doublets in the downfield region (approximately δ 8.2 and 7.5 ppm), characteristic of an AA'BB' spin system. The strong electron-withdrawing nature of the nitro group causes these protons to be significantly deshielded. The two protons of the -CH₂- group on the oxirane ring are diastereotopic, meaning they are chemically non-equivalent, and should appear as two separate signals, likely doublets, due to geminal coupling. These would be expected in the δ 2.5-3.5 ppm range. The methyl group (-CH₃) attached to the quaternary carbon of the oxirane ring would present as a singlet, shifted slightly downfield (around δ 1.7 ppm) due to the influence of the adjacent aromatic ring and oxygen atom.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, one would expect to see signals for the two distinct carbons of the oxirane ring (the quaternary carbon and the methylene carbon), the methyl carbon, and the four unique carbons of the 4-nitrophenyl group. The quaternary carbon of the oxirane (C-2) and the attached methylene carbon (C-3) would likely resonate around δ 55-65 ppm. The methyl carbon signal would appear in the upfield region (δ 20-25 ppm). The aromatic carbons would be observed between δ 120-150 ppm, with the carbon bearing the nitro group being the most downfield.

Data for related compounds, such as 2-(4-Fluorophenyl)-2-methyloxirane, show typical shifts for the methyl group at δ 1.70 ppm and the oxirane methylene protons at δ 2.76 and 2.96 ppm rsc.org. The corresponding ¹³C NMR shows the methyl carbon at δ 21.9 and the oxirane carbons at δ 56.4 and 57.0 ppm rsc.org.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₉H₉NO₃, Molecular Weight: 179.17 g/mol ), electron ionization (EI) would likely lead to a detectable molecular ion peak (M⁺) at m/z 179.

The fragmentation pattern is expected to be characteristic of α,β-epoxystyrene derivatives. Common fragmentation pathways would include:

Loss of a methyl radical (·CH₃): leading to a fragment ion at m/z 164.

Cleavage of the C-C bond of the oxirane ring: This can lead to the formation of a stable 4-nitrobenzoyl cation (m/z 150) or related fragments.

Rearrangement and loss of carbon monoxide (CO): A common fragmentation for epoxides, which could lead to an ion at m/z 151.

Fragments characteristic of the nitrophenyl group: such as the loss of NO₂ (m/z 133) or NO (m/z 149).

For the related compound 2-Methyl-2-phenyloxirane, the mass spectrum shows a top peak at m/z 105, corresponding to the benzoyl cation, which is formed after rearrangement nih.gov.

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are essential for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands characteristic of the nitro group.

NO₂ Stretching: Two strong bands are expected for the asymmetric (νas) and symmetric (νs) stretching vibrations of the nitro group, typically appearing around 1520-1530 cm⁻¹ and 1340-1350 cm⁻¹, respectively researchgate.net.

Aromatic C-H Stretching: Signals for the aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Absorptions for the methyl and methylene C-H stretching will appear just below 3000 cm⁻¹.

Oxirane Ring Vibrations: The characteristic vibrations of the epoxide ring (C-O stretching and ring breathing) are typically found in the fingerprint region, often around 1250 cm⁻¹ (asymmetric ring stretch) and in the 950-810 cm⁻¹ range (symmetric ring stretch) nih.gov.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric stretching of the nitro group (around 1350 cm⁻¹) usually gives a very strong and sharp band in the Raman spectrum researchgate.net. The aromatic ring vibrations also produce characteristic Raman signals.

A study of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one showed strong IR bands at 1527 cm⁻¹ (asymmetric NO₂ stretch) and 1355 cm⁻¹ (symmetric NO₂ stretch), which are consistent with expectations for a nitrophenyl group researchgate.net. The IR spectrum of 2-(4-Methylphenyl)oxirane shows characteristic epoxide ring absorptions nih.gov.

Crystallographic Analysis of this compound and its Derivatives

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry.

Since this compound is a chiral molecule, containing a stereocenter at the C2 position of the oxirane ring, single-crystal X-ray diffraction is the definitive method for determining its absolute configuration when a single enantiomer is analyzed. By growing a suitable single crystal, the precise spatial arrangement of the atoms can be mapped.

While no crystal structure for this compound itself has been reported in the Cambridge Structural Database, analysis of related structures provides insight into expected molecular geometry. For instance, the crystal structure of 2,3-Bis(2-nitrophenyl)oxirane reveals the geometry of the oxirane ring and its orientation relative to the nitrophenyl substituents sphinxsai.com. The analysis would confirm the three-membered ring structure of the epoxide and the planar conformation of the nitrophenyl group. Key parameters obtained would include the C-C and C-O bond lengths within the strained oxirane ring and the dihedral angles between the phenyl ring and the epoxide. In the solid state, the packing of molecules would likely be influenced by intermolecular interactions such as C-H···O hydrogen bonds involving the oxygen atoms of the nitro and oxirane groups sphinxsai.com.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are vital for separating this compound from starting materials, byproducts, and solvents, as well as for assessing its purity.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like oxiranes. A GC method would be used to determine the purity of a synthesized batch of this compound. A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) coupled with a Flame Ionization Detector (FID) would provide excellent separation and quantification. The progress of the epoxidation reaction can be monitored by taking aliquots from the reaction mixture and analyzing them by GC to observe the disappearance of the starting olefin (4-nitro-α-methylstyrene) and the appearance of the product peak. Chemical suppliers often use GC to certify the purity of related compounds like 2-(4-Nitrophenyl)oxirane (B1220430) .

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analysis and purification. For this compound, a reversed-phase HPLC method would be most common. A C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective. Detection is typically achieved using a UV detector, set to a wavelength where the nitrophenyl chromophore absorbs strongly (around 270 nm) mdpi.com. HPLC is particularly useful for monitoring reactions involving non-volatile starting materials or products and for the purification of the final compound on a preparative scale.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. Its versatility allows for both achiral and chiral separations, providing critical information on the chemical purity and enantiomeric composition of a sample.

The development of a successful HPLC method hinges on the careful selection of a stationary phase (column) and a mobile phase. For nitroaromatic compounds, reversed-phase chromatography is a common approach. In this mode, a nonpolar stationary phase, such as octadecylsilane (B103800) (C18), is used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the two phases.

Given the chiral nature of this compound, enantioselective HPLC is crucial for resolving its enantiomers. This is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability in separating a diverse range of chiral compounds. The choice of mobile phase, often a mixture of a hydrocarbon like hexane (B92381) and an alcohol such as isopropanol, is critical for achieving optimal enantiomeric resolution.

Method development for chiral separations often involves screening a variety of CSPs and mobile phase compositions to identify the conditions that provide the best separation factor (α) and resolution (Rs) between the enantiomers.

Interactive Data Table: Illustrative HPLC Parameters for Analysis of a Related Chiral Nitroaromatic Compound

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | Chiralpak AD-H (amylose derivative) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

This table presents a hypothetical set of conditions based on common practices for separating similar chiral nitroaromatic compounds and should be adapted and optimized for the specific analysis of this compound.

Gas Chromatography (GC)

Gas chromatography is a highly sensitive technique well-suited for the analysis of volatile and thermally stable compounds. For this compound, GC can be employed for purity determination and, with the use of a chiral stationary phase, for the separation of its enantiomers.

In GC, the sample is vaporized and transported through a column by an inert carrier gas (mobile phase), such as helium or nitrogen. The separation is based on the compound's boiling point and its interactions with the stationary phase coated on the inside of the column.

The choice of the GC column is paramount for a successful separation. For the analysis of polar nitroaromatic compounds, a mid-polarity to polar stationary phase is often preferred. Common phases include those containing cyanopropylphenyl or polyethylene (B3416737) glycol (PEG) functionalities. The temperature of the column is a critical parameter that is often programmed to increase during the analysis (a temperature ramp) to ensure efficient separation of compounds with different boiling points.

For the enantioselective analysis of this compound by GC, a chiral stationary phase is required. Cyclodextrin-based chiral capillary columns are frequently used for this purpose. These columns can separate enantiomers based on the formation of transient diastereomeric complexes with different stabilities. The selection of the specific cyclodextrin (B1172386) derivative and the temperature program are key to achieving baseline separation of the enantiomers.

Interactive Data Table: Illustrative GC Parameters for Analysis of a Related Nitroaromatic Compound

| Parameter | Condition |

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |

| Column | DB-5ms (5%-Phenyl)-methylpolysiloxane |

| Dimensions | 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector Temperature | 300 °C |

| Injection Mode | Split (100:1) |

This table illustrates a general set of conditions that could serve as a starting point for developing a GC method for this compound. Optimization of the temperature program and other parameters would be necessary for specific applications.

Future Directions and Interdisciplinary Research Prospects for 2 Methyl 2 4 Nitrophenyl Oxirane Chemistry

Integration with Flow Chemistry and Microreactor Technology

The synthesis and reactions of epoxides are often associated with significant safety concerns due to their high reactivity and the exothermic nature of ring-opening reactions. The use of continuous flow chemistry and microreactor technology offers a promising solution to these challenges, enabling safer, more efficient, and scalable chemical processes.

The application of flow chemistry to the synthesis and subsequent transformations of 2-Methyl-2-(4-nitrophenyl)oxirane could provide several key advantages. Precise control over reaction parameters such as temperature, pressure, and residence time can lead to improved reaction yields and selectivities. The high surface-area-to-volume ratio in microreactors facilitates rapid heat dissipation, mitigating the risk of thermal runaways, which is a critical consideration for reactions involving nitro compounds and strained rings. For instance, the nitration of aromatic compounds, a potential step in the synthesis of the precursor to this compound, has been shown to be significantly safer and more efficient in continuous flow systems. acs.org

Furthermore, flow reactors can be readily integrated with in-line analytical techniques for real-time monitoring and optimization of reaction conditions. This capability is invaluable for studying the kinetics of fast reactions, such as the ring-opening of highly reactive epoxides. The development of a continuous flow process for the production and functionalization of this compound would represent a significant advancement towards safer and more sustainable chemical manufacturing.

Table 1: Potential Advantages of Flow Chemistry for this compound

| Feature of Flow Chemistry | Advantage for this compound Chemistry |

| Enhanced Heat Transfer | Improved safety by mitigating exothermic events during synthesis and ring-opening reactions. |

| Precise Parameter Control | Higher yields and selectivities in reactions due to accurate control of temperature, pressure, and stoichiometry. |

| Rapid Mixing | Efficient mixing of reactants, crucial for fast reactions involving the strained epoxide ring. |

| Scalability | Easier and safer scale-up of production from laboratory to industrial quantities. |

| In-line Analysis | Real-time optimization of reaction conditions and kinetic studies. |

Exploration of Novel Reactivities and Catalytic Systems

The reactivity of the epoxide ring in this compound is a key area for future exploration. The presence of a tertiary carbon atom and an electron-withdrawing nitro group is expected to influence the regioselectivity and stereoselectivity of ring-opening reactions.

The development of novel catalytic systems for the asymmetric ring-opening of this epoxide is of particular interest. Chiral metal-salen complexes, for example, have proven to be effective catalysts for the enantioselective ring-opening of various epoxides, yielding valuable chiral building blocks. mdpi.com Investigating the application of such catalysts to this compound could lead to the synthesis of enantiomerically pure vicinal diols and amino alcohols, which are important intermediates in medicinal chemistry.

Furthermore, the exploration of unconventional nucleophiles and reaction conditions could unveil new synthetic pathways. For example, the use of organometallic reagents, azides, and thiols in the presence of suitable catalysts could lead to a diverse range of functionalized products. The acid-catalyzed ring-opening is expected to proceed via a tertiary carbocation-like transition state, favoring nucleophilic attack at the more substituted carbon. khanacademy.org Conversely, base-catalyzed reactions would likely involve nucleophilic attack at the less sterically hindered carbon atom. A systematic study of these reactivities would provide a deeper understanding of the factors governing the behavior of this specific epoxide.

Development of Sustainable Synthesis Protocols

The development of environmentally friendly or "green" synthesis methods is a cornerstone of modern chemistry. Future research on this compound should prioritize the development of sustainable protocols for its synthesis and transformations.

This includes the use of greener solvents, such as water or ionic liquids, and the development of catalyst-free or solvent-free reaction conditions. For instance, the conversion of oxiranes to thiiranes has been achieved under solvent- and catalyst-free conditions using ammonium (B1175870) thiocyanate. researchgate.net Similar approaches could be explored for other transformations of this compound.

The synthesis of the epoxide itself can be made more sustainable. Traditional epoxidation methods often use stoichiometric amounts of peroxy acids, which generate significant waste. The development of catalytic epoxidation methods using green oxidants like hydrogen peroxide or molecular oxygen would be a significant improvement. Biocatalysis, using enzymes such as lipases or epoxidases, could also offer a highly selective and environmentally benign route to the synthesis of chiral this compound. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, should guide the design of future synthetic strategies for this compound and its derivatives. royalsocietypublishing.org

Table 2: Comparison of Potential Synthesis Strategies for this compound

| Synthesis Strategy | Precursors | Key Reagents/Catalysts | Potential Advantages |

| Traditional Epoxidation | 2-Methyl-1-(4-nitrophenyl)prop-1-ene | m-CPBA, peracetic acid | Well-established methodology |

| Catalytic Epoxidation | 2-Methyl-1-(4-nitrophenyl)prop-1-ene | Transition metal catalysts (e.g., Ti, Mo, W) with H₂O₂ or O₂ | Higher atom economy, reduced waste |

| Halohydrin Route | 2-Methyl-1-(4-nitrophenyl)prop-1-ene | Halogen source (e.g., NBS) and water, followed by a base | Control over regioselectivity |

| Biocatalytic Epoxidation | 2-Methyl-1-(4-nitrophenyl)prop-1-ene | Epoxidase enzymes | High enantioselectivity, mild reaction conditions |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-2-(4-nitrophenyl)oxirane, and how do reaction conditions influence yield?

- Methodology :

-

Base-mediated alkylation : React 4-nitrophenylacetonitrile with methyl iodide in dichloromethane using sodium hydroxide as a base. Purify via flash column chromatography for optimal yield .

-

Epoxidation : Treat 4-nitrophenyl-substituted alkenes with peracetic acid or meta-chloroperbenzoic acid (mCPBA) under controlled pH (6–8) and low temperatures (0–5°C) to minimize side reactions .

-

Key factors : Solvent polarity, temperature, and stoichiometric ratios significantly affect regioselectivity and purity.

Reaction Reagents/Conditions Yield (%) Purity (HPLC) Alkylation CH₂Cl₂, NaOH, methyl iodide, 24h RT 65–75 >95% Epoxidation mCPBA, CHCl₃, 0°C, 12h 50–60 90–92%

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC experiments. The oxirane ring protons resonate at δ 3.1–3.5 ppm (¹H), and carbons at 45–55 ppm (¹³C) .

- NOESY : Confirm stereochemistry by analyzing spatial proximity of substituents .

- X-ray Crystallography :

- Use SHELX-97 for structure refinement. ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement .

- Key metrics: R-factor < 0.05, resolution ≤ 0.8 Å for high-confidence structures .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) :

- Respiratory: P95 masks or OV/AG/P99 filters for vapor protection .

- Skin/Eyes: Nitrile gloves, chemical goggles, and lab coats .

- Emergency Measures :

- Inhalation: Immediate fresh air exposure; administer oxygen if bronchospasm occurs .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washdown to prevent environmental contamination .

Advanced Research Questions

Q. How does the electronic nature of the 4-nitrophenyl group influence regioselectivity in oxirane ring-opening reactions?

- Mechanistic Insight :

- The electron-withdrawing nitro group directs nucleophilic attack to the less substituted oxirane carbon via polarization of the C-O bond. This is validated by DFT calculations showing higher partial positive charge at the β-carbon .

- Case Study : Reaction with morpholine in ethanol at 60°C yields >80% β-substituted product. LC-MS confirms single regioisomer formation .

Q. How can computational modeling resolve contradictions in experimental data (e.g., NMR vs. X-ray)?

- Strategy :

- Docking Studies : Compare optimized geometries (Gaussian 16, B3LYP/6-31G*) with crystallographic data to identify conformational discrepancies .

- Dynamic NMR : Analyze variable-temperature ¹H NMR to detect rotational barriers in solution-phase structures .

- Example : A 0.2 Å deviation in C-N bond length between X-ray and DFT models was attributed to crystal packing effects, resolved via Hirshfeld surface analysis .

Q. What methodologies optimize enantiomeric excess (ee) in asymmetric syntheses involving this compound?

- Chiral Catalysts :

- Use Jacobsen’s Co(III)-salen complexes for epoxide ring-opening, achieving 85–90% ee in THF at -20°C .

- Kinetic Resolution : Monitor reaction progress with chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) to isolate enantiopure intermediates .

- Table :

| Catalyst | Solvent | Temp (°C) | ee (%) |

|---|---|---|---|

| Co(III)-salen | THF | -20 | 88 |

| Ru-BINAP | Toluene | 25 | 75 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.